molecular formula C22H12O2 B14705848 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione CAS No. 13248-13-0

2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14705848
CAS No.: 13248-13-0
M. Wt: 308.3 g/mol
InChI Key: DOAGMRPBBNUINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of fluorenylidene derivatives These compounds are characterized by the presence of a fluorenylidene group attached to an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 9H-fluoren-9-one with indene-1,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two starting materials. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene-indene-1,3-dione compounds .

Scientific Research Applications

2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its fluorenylidene moiety, which can intercalate with DNA or interact with proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of the fluorenylidene and indene-1,3-dione moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13248-13-0

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

2-fluoren-9-ylideneindene-1,3-dione

InChI

InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20(21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H

InChI Key

DOAGMRPBBNUINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.